![molecular formula C15H11F3O3 B1328845 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 1040038-41-2](/img/structure/B1328845.png)

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

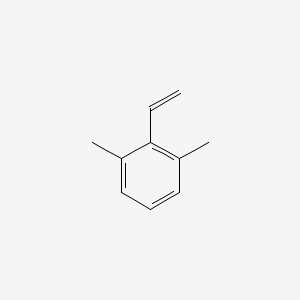

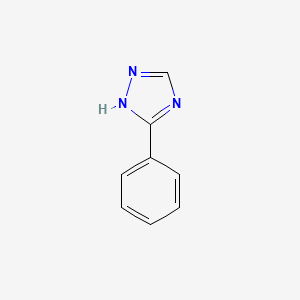

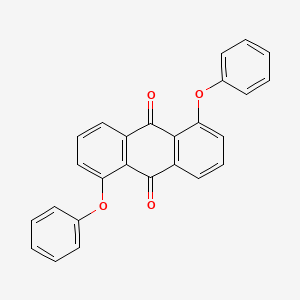

“2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is a chemical compound with the molecular formula C15H11F3O3 . It has a molecular weight of 296.25 . This compound is used in biochemical genetics studies and was used in the synthesis of 1,3,4-oxadiazole derivatives .

Synthesis Analysis

The synthesis of “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” involves the use of 2-(Trifluoromethyl)benzoic acid . This compound was used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .Molecular Structure Analysis

The InChI code for “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is 1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20) .Physical And Chemical Properties Analysis

“2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is a slightly yellow to yellow-brown crystalline powder . It has a molecular weight of 296.25 .Applications De Recherche Scientifique

Supramolecular and Macromolecular Columns

- Tapered building blocks, including derivatives of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, stabilize hexagonal columnar mesophases in supramolecular and macromolecular columns. Fluorination of alkyl tails of these compounds dramatically stabilizes their mesophases (Percec et al., 1995).

Role in Fluorescence Probes

- Novel fluorescence probes using derivatives of benzoic acid, including 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, can selectively detect highly reactive oxygen species and differentiate specific species, useful in biological and chemical applications (Setsukinai et al., 2003).

Synthesis and Crystal Structures in Coordination Polymers

- Derivatives of benzoic acids, including 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, have been used to synthesize lanthanide-based coordination polymers. These complexes exhibit interesting structural and photophysical properties (Sivakumar et al., 2011).

Selective Hydrogenation Processes

- The gas-phase hydrogenation of benzoic acid derivatives, including those similar to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, has been studied for the formation of benzyl alcohol over gold-supported catalysts. This showcases their application in catalytic processes (Perret et al., 2014).

Synthesis and Spectroelectrochemical Properties

- Derivatives of benzoic acid, including 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, have been used in the synthesis of phthalocyanines. These compounds are studied for their electrochemical and spectroelectrochemical properties, which are relevant in electrochemical technologies (Kamiloğlu et al., 2018).

Catalyst-Free Decarboxylative Trifluoromethylation

- A study presented a method for catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives. This environmentally friendly transformation can be scaled up with good yield, demonstrating the compound's utility in green chemistry (Wang et al., 2017).

Safety And Hazards

The safety information for “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” indicates that it is an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXGYHZVZPJAAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649310 |

Source

|

| Record name | 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid | |

CAS RN |

1040038-41-2 |

Source

|

| Record name | 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11H-Benzo[a]carbazole](/img/structure/B1328763.png)